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Compound of Interest

Compound Name: Mlkl-IN-1

Cat. No.: B14771973 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison

of MLKL-IN-1's Selectivity and Performance

This guide provides a detailed comparison of the inhibitor MLKL-IN-1, also known as

GW806742X or compound 1, focusing on its cross-reactivity with other kinases, including

pseudokinases. The information is intended to assist researchers in evaluating its suitability as

a specific probe for studying the mixed lineage kinase domain-like pseudokinase (MLKL) and

its role in necroptosis.

Overview of MLKL-IN-1
MLKL-IN-1 is an ATP-mimetic small molecule inhibitor that targets the nucleotide-binding site

within the pseudokinase domain of MLKL.[1][2][3] By occupying this site, it is thought to prevent

the conformational changes required for MLKL to translocate to the plasma membrane and

execute necroptotic cell death.[2][4] While it is a valuable tool for studying necroptosis, its utility

as a highly selective chemical probe is compromised by significant off-target effects.

Quantitative Analysis of MLKL-IN-1 Cross-Reactivity
The following table summarizes the known binding affinities and inhibitory concentrations of

MLKL-IN-1 (GW806742X) against its primary target, MLKL, and a key off-target, VEGFR2.

Currently, comprehensive screening data against a wider panel of pseudokinases is not

publicly available.
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Target Target Type Measurement Value Reference

MLKL (mouse) Pseudokinase Kd 9.3 µM [1][3][5]

VEGFR2 Tyrosine Kinase IC50 2 nM [1][3]

Necroptosis

Inhibition (mouse

dermal

fibroblasts)

Cellular Process IC50 < 50 nM [3]

Key Observation: MLKL-IN-1 is significantly more potent against the tyrosine kinase VEGFR2

than its intended pseudokinase target, MLKL. This substantial difference in potency

underscores the importance of careful experimental design and data interpretation when using

this inhibitor.

Comparison with Other MLKL Inhibitors
To provide a broader context, the table below compares MLKL-IN-1 with another well-known

MLKL inhibitor, Necrosulfonamide (NSA), which has a different mechanism of action.

Inhibitor
Mechanism of
Action

Target Site Known Off-Targets

MLKL-IN-1

(GW806742X)
ATP-competitive Pseudokinase domain

VEGFR2, RIPK1,

RIPK3

Necrosulfonamide

(NSA)
Covalent

N-terminal four-helix

bundle domain (Cys86

in human MLKL)

GSDMD

Signaling Pathway and Experimental Workflow
Diagrams
To visually represent the context of MLKL inhibition and the methods used for its

characterization, the following diagrams are provided.
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Necroptosis Signaling Pathway and Point of Inhibition
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Caption: Inhibition of MLKL by MLKL-IN-1 in the necroptosis pathway.
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Workflow for Assessing Inhibitor Specificity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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